molecular formula C15H14Cl2N2O2 B1388368 N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide CAS No. 1020055-01-9

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide

Cat. No.: B1388368
CAS No.: 1020055-01-9
M. Wt: 325.2 g/mol
InChI Key: YOOHDHMPKKWJPA-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide: is an organic compound that belongs to the class of amides. This compound features a complex structure with both amino and chlorophenyl groups, making it potentially significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-chlorophenyl and 2-chlorophenoxy compounds.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a reaction between the amine group of 3-amino-4-chlorophenyl and the carboxylic acid derivative of 2-chlorophenoxy.

    Reaction Conditions: Common reagents for amidation include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl groups can be reduced to form corresponding aniline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Aniline derivatives.

    Substitution Products: Compounds with substituted functional groups in place of chlorine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: Could involve inhibition or activation of biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide: Similar structure with a methyl group instead of chlorine.

    N-(3-Amino-4-bromophenyl)-2-(2-chlorophenoxy)-propanamide: Bromine substitution instead of chlorine.

    N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-butanamide: Butanamide instead of propanamide.

Uniqueness

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide is unique due to its specific combination of amino and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9(21-14-5-3-2-4-12(14)17)15(20)19-10-6-7-11(16)13(18)8-10/h2-9H,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHDHMPKKWJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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